molecular formula C13H22N2 B13193015 4-Methyl-2-(pyridin-4-yl)heptan-1-amine

4-Methyl-2-(pyridin-4-yl)heptan-1-amine

Cat. No.: B13193015
M. Wt: 206.33 g/mol
InChI Key: RBIMZWDYZNYYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(pyridin-4-yl)heptan-1-amine is an organic compound that belongs to the class of amines It is characterized by a heptane backbone with a methyl group at the fourth position and a pyridine ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-4-yl)heptan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylheptan-2-one and pyridine-4-carboxaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sodium methoxide, to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor. This method allows for better control over reaction conditions and can lead to higher efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-4-yl)heptan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. Conditions vary based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

4-Methyl-2-(pyridin-4-yl)heptan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-4-yl)heptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(piperidin-4-yl)heptan-1-amine: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.

    4-Methylpyridin-2-amine: This compound has a similar pyridine ring but differs in the position of the methyl group and the heptane backbone.

Uniqueness

4-Methyl-2-(pyridin-4-yl)heptan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a heptane backbone with a pyridine ring makes it a valuable compound for various applications.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

4-methyl-2-pyridin-4-ylheptan-1-amine

InChI

InChI=1S/C13H22N2/c1-3-4-11(2)9-13(10-14)12-5-7-15-8-6-12/h5-8,11,13H,3-4,9-10,14H2,1-2H3

InChI Key

RBIMZWDYZNYYHK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CN)C1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.